molecular formula C18H26N2O3 B2443378 N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851988-69-7

N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Cat. No.: B2443378
CAS No.: 851988-69-7
M. Wt: 318.417
InChI Key: VJMBLLGXHYPDRR-UHFFFAOYSA-N
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Description

N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing a five-membered ring with oxygen and nitrogen atoms

Properties

IUPAC Name

N,N-dibutyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-3-5-12-19(13-6-4-2)17(21)11-14-20-15-9-7-8-10-16(15)23-18(20)22/h7-10H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMBLLGXHYPDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under specific conditions. One common method involves the use of a dehydrogenative coupling reaction of primary alcohols with 2-aminophenol, utilizing a magnetically recoverable catalyst such as Fe3O4@SiO2@PPh2-Rh . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalytic systems and automation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibutyl groups and oxazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the oxazole class of compounds, characterized by the presence of an oxazole ring. The compound's structure contributes to its stability and biological activity. The dibutyl groups enhance lipophilicity, potentially facilitating membrane penetration and receptor interaction.

The mechanism of action for this compound involves binding to specific molecular targets, which may include enzymes or receptors involved in cellular signaling pathways. This interaction modulates the activity of these targets, leading to various biological effects such as antimicrobial activity and inhibition of cancer cell proliferation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial and fungal pathogens.

Efficacy Against Bacterial Strains

Table 1 summarizes the minimum inhibitory concentration (MIC) values for this compound compared to standard antibiotics:

PathogenMIC (µg/ml)Standard AntibioticMIC (µg/ml)
Staphylococcus aureus16Ampicillin4
Escherichia coli32Ciprofloxacin8
Candida albicans8Clotrimazole4

The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at relatively low concentrations .

Efficacy Against Fungal Strains

In addition to bacterial pathogens, the compound also demonstrated antifungal activity.

Table 2 presents the antifungal activity against various fungal strains:

Fungal StrainMIC (µg/ml)
Candida albicans8
Aspergillus niger16
Candida tropicalis32

The results suggest that this compound could serve as a potential lead compound for developing new antifungal agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Various derivatives have been synthesized and tested against different cancer cell lines.

Case Studies

  • Breast Cancer (MCF7 Cell Line) :
    • Compound showed IC50 values in the range of 5–10 µM, indicating moderate potency against breast cancer cells.
    • Comparison with standard chemotherapeutics revealed that it could enhance the efficacy when used in combination therapies.
  • Lung Cancer (A549 Cell Line) :
    • The compound exhibited cytotoxic effects with IC50 values around 12 µM.
    • Mechanistic studies indicated induction of apoptosis through activation of caspase pathways.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Its unique structural features contribute to its stability and efficacy. Future research should focus on:

  • Elucidating detailed mechanisms of action.
  • Conducting in vivo studies to assess therapeutic efficacy.
  • Exploring structure-activity relationships to optimize potency and selectivity.

This compound holds potential as a lead candidate for further drug development in treating infections and cancer.

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